REACTION_CXSMILES
|
[C:1]([O:13]C)(=O)[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH3:15][C:16]([CH3:18])=[O:17].[H-].[Na+].Cl>C1(C)C=CC=CC=1.C(COC)OC.C1(C)C=CC=CC=1.O>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:4]=[CH:3][C:2]([C:1](=[O:13])[CH2:15][C:16](=[O:17])[CH3:18])=[CH:11][CH:10]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
Name
|
|
Quantity
|
4.15 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
toluene dimethoxyethane
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C.C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with ethyl acetate (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid which
|
Type
|
CUSTOM
|
Details
|
was purified by column cromatography (n-Hex/EtOAc 9:1 to 7:3)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C(CC(C)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.78 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |